4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-11-24-16-9-5-13(6-10-16)17-12-25-19(21-17)22-18(23)14-3-7-15(20)8-4-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRCQRCMQXIQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-propoxyphenyl isothiocyanate with 2-aminobenzonitrile under specific conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using potassium fluoride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-propoxyphenyl group in the target compound optimizes receptor binding via π-π interactions and hydrophobic effects, outperforming methylphenyl (less lipophilic) and tert-butyl (steric hindrance) analogs .
- Bulkier substituents (e.g., 2,5-dimethoxyphenyl) may limit blood-brain barrier penetration, restricting neurological applications .
Benzamide Modifications
Key Observations :
- The 4-fluoro group on the benzamide enhances metabolic stability and electron-withdrawing effects, critical for receptor affinity .
- Nitrophenyl derivatives (e.g., ) shift activity to non-neurological targets, suggesting scaffold versatility.
Pharmacokinetic and Structural Comparisons
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : Cyclocondensation of 4-propoxyphenyl-substituted thioamides with α-halo ketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
Amide Coupling : The thiazole intermediate is coupled with 4-fluorobenzoic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF, room temperature, 12 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. What analytical techniques are used to confirm its structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, propoxyphenyl signals at δ 1.0–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 411.1) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Inert Atmosphere : Conduct coupling steps under nitrogen to prevent oxidation of thiazole sulfur .
- Stepwise Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or inline IR spectroscopy (amide C=O stretch at ~1650 cm) .
Q. How should contradictions in reported biological activity data be resolved?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to rule out false positives .
- Dose-Response Curves : Establish EC values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .
- Purity Verification : Re-test compounds after HPLC purification to exclude confounding effects from synthetic byproducts .
Q. What considerations are critical when designing in vitro assays for this compound?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Stability : Pre-test compound integrity in assay buffers (e.g., PBS pH 7.4, 37°C) via LC-MS over 24 hours .
- Positive Controls : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Methodological Answer:
- Substituent Modifications :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding .
- Vary the propoxy chain length (C3 to C5) to optimize lipophilicity (logP 2.5–3.5) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
